molecular formula C9H9N B11924352 2H-azirine, 3-(4-methylphenyl)- CAS No. 32687-33-5

2H-azirine, 3-(4-methylphenyl)-

Cat. No.: B11924352
CAS No.: 32687-33-5
M. Wt: 131.17 g/mol
InChI Key: VHPZCMKWBDZWET-UHFFFAOYSA-N
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Description

Overview of Three-Membered Nitrogen Heterocycles in Organic Synthesis

Three-membered nitrogen heterocycles, such as aziridines and 2H-azirines, are highly strained molecules that serve as versatile intermediates in organic synthesis. nih.govyoutube.com Their inherent ring strain drives a variety of ring-opening and cycloaddition reactions, allowing for the construction of more complex nitrogen-containing structures. nih.govnih.gov The reactivity of these small rings is heavily influenced by the substituents on the ring atoms, which can be tailored to direct specific synthetic outcomes. nih.gov While aziridines are saturated three-membered rings, 2H-azirines possess a degree of unsaturation, contributing to their distinct chemical behavior. nih.govyidu.edu.cn

Unique Reactivity Profile of 2H-Azirines as Versatile Building Blocks

2H-Azirines are characterized by their high ring strain energy, which makes them valuable synthetic intermediates. yidu.edu.cn They are considered strained and activated imines, and their high reactivity allows for their use in the synthesis of a wide range of other nitrogen-containing compounds, including aziridines, amino acids, indoles, and pyrazines, through cycloaddition and nucleophilic addition reactions. nih.gov The electrophilic nature of the C3 carbon atom in 2H-azirines makes them susceptible to nucleophilic attack, often leading to the opening of the three-membered ring. nih.gov This reactivity is harnessed in various synthetic transformations.

Photochemical reactions also play a significant role in the chemistry of 2H-azirines. Upon irradiation, they can undergo C-C or C-N bond cleavage. For instance, photolysis of 3-methyl-2-phenyl-2H-azirine can lead to the formation of a vinylnitrene intermediate. nih.gov In contrast, photolysis of 2-methyl-3-phenyl-2H-azirine can produce a nitrile ylide. nih.gov These intermediates can then be trapped by various reagents to form new products.

Importance of 3-Aryl-2H-Azirines as Precursors for Complex Heterocycles

3-Aryl-2H-azirines, such as 3-(4-methylphenyl)-2H-azirine, are particularly important building blocks in the synthesis of complex heterocyclic systems. nih.gov Their reactions often involve the opening of the azirine ring followed by cycloaddition, incorporating all the atoms of the azirine ring into a new heterocyclic framework. nih.gov This "azirine-ring opening/cycloaddition" sequence is a powerful tool for constructing diverse heterocyclic scaffolds.

These compounds have been successfully employed in various cycloaddition reactions. For example, they can undergo formal (3+2) cycloadditions with six-membered cyclic enols in the presence of a copper(II) catalyst to form pyrrolo[3,2-c]quinolone, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole derivatives. nih.gov They also participate in [4+2] cycloadditions with dienes, with the reaction proceeding via a concerted, asynchronous mechanism. acs.org Furthermore, under acidic conditions, 3-aryl-2H-azirines can react with nitrones in a 1,3-dipolar cycloaddition to yield 1,2,4,5-tetrasubstituted imidazoles. acs.org

Scope and Focus of Academic Research on 2H-Azirine, 3-(4-methylphenyl)- and its Functionalized Analogues

Academic research on 3-(4-methylphenyl)-2H-azirine and its derivatives is primarily focused on exploring their synthetic utility in constructing a variety of nitrogen-containing heterocycles. Key areas of investigation include:

Cycloaddition Reactions: A significant body of research is dedicated to the development of novel cycloaddition reactions involving 3-aryl-2H-azirines. This includes [3+2], [4+2], and other formal cycloadditions with a diverse range of reaction partners. nih.govacs.orgresearchgate.net

Ring-Opening Reactions: The facile ring-opening of the strained azirine ring is another major research focus. researchgate.netrsc.org These reactions are often promoted by acid catalysts or photolysis and provide access to a variety of acyclic and heterocyclic products. nih.govrsc.org

Synthesis of Biologically Relevant Scaffolds: Researchers are actively exploring the use of 3-(4-methylphenyl)-2H-azirine as a precursor for the synthesis of heterocyclic frameworks with potential biological and pharmacological properties, such as imidazoles and thiazoles. acs.orgrsc.org

Mechanistic Studies: Elucidating the reaction mechanisms of 2H-azirine transformations is crucial for controlling the selectivity and efficiency of these reactions. nih.govacs.org Computational studies are often employed to understand the energetics and pathways of these complex reactions. acs.org

Research Findings on the Reactivity of 3-(4-methylphenyl)-2H-Azirine

The following tables summarize key research findings on the reactions of 3-(4-methylphenyl)-2H-azirine and related 3-aryl-2H-azirines.

Table 1: Cycloaddition Reactions of 3-Aryl-2H-Azirines
ReactantReaction PartnerCatalyst/ConditionsProduct TypeReference
3-Aryl-2H-azirinesSix-membered cyclic enolsCu(II) or Cu(I)Pyrrolo[3,2-c]quinolones, Chromeno[3,4-b]pyrroles nih.gov
3-Aryl-2H-azirinesPyronesBlue LEDs (photochemical)Aza-heterocycles (2-azatricyclononanes) acs.org
3-Aryl-2H-azirinesNitronesTrifluoroacetic acid (TFA)1,2,4,5-Tetrasubstituted imidazoles acs.org
3-Aryl-2H-azirinesInternal alkynesPhotoredox catalyst, blue light LEDsPyrroles nih.gov
Table 2: Ring-Opening Reactions of 3-Aryl-2H-Azirines
ReactantReagent/ConditionsIntermediate/Product TypeReference
3-Phenyl-2H-azirineCarboxylic acids, refluxing benzeneN-Phenacylcarboxamides nih.gov
3-Aryl-2H-azirinesThioamides, HClO₄2,4,5-Trisubstituted thiazoles rsc.org
2,3-Diphenyl-2H-azirineHeat (250 °C)2-Phenylindole (B188600), Tetraphenylpyrrole, Triphenylimidazole rsc.org
3-Methyl-2-phenyl-2H-azirinePhotolysis, O₂Vinylnitrene, Benzaldehyde nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32687-33-5

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-azirine

InChI

InChI=1S/C9H9N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5H,6H2,1H3

InChI Key

VHPZCMKWBDZWET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC2

Origin of Product

United States

Synthetic Methodologies for 2h Azirine, 3 4 Methylphenyl and Its Derivatives

Thermolysis of Vinyl Azides and Related Nitrene Precursors

The thermal decomposition of vinyl azides is a well-established method for the synthesis of 2H-azirines. nih.govrsc.orgsemanticscholar.org This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which subsequently undergoes cyclization to yield the corresponding 2H-azirine. nih.govacs.org For the synthesis of 2H-azirine, 3-(4-methylphenyl)-, the corresponding precursor, 1-(1-azidovinyl)-4-methylbenzene, is subjected to elevated temperatures.

Continuous flow thermolysis has been demonstrated as an effective technique for this transformation, allowing for precise temperature control and enhanced safety when handling potentially explosive azide compounds. beilstein-journals.org The reaction is typically carried out in an inert solvent, such as cyclopentyl methyl ether (CPME), at temperatures around 130 °C. beilstein-journals.org The yield of the 2H-azirine is dependent on the residence time in the heated reactor. beilstein-journals.org

Table 1: Synthesis of 2H-azirine, 3-(4-methylphenyl)- via Flow Thermolysis of 1-(1-azidovinyl)-4-methylbenzene

Entry Flow Rate (mL/min) Residence Time (min) Yield (%)
1 1.00 4 33
2 0.50 8 65
3 0.25 16 >99

Data sourced from a study on flow synthesis of 2H-azirines. beilstein-journals.org

The efficiency of the cyclization is high, with near-quantitative conversion being achievable under optimized flow conditions. beilstein-journals.org This method is also applicable to a range of substituted aryl vinyl azides, demonstrating its versatility. beilstein-journals.org

Photochemical Approaches, including Isoxazole Rearrangements

Photochemical methods provide an alternative pathway to 2H-azirines, often proceeding under milder conditions than thermolysis. researchgate.netresearchgate.netuzh.ch The photolysis of vinyl azides can also generate the vinyl nitrene intermediate, which then cyclizes to the 2H-azirine. nih.gov

A significant photochemical route involves the rearrangement of isoxazoles. aip.orgchemrxiv.orgresearchgate.net Upon irradiation, isoxazoles can undergo N-O bond cleavage to form a vinyl nitrene, which then rearranges to a 2H-azirine. aip.org This photoisomerization is an atom-economical process. chemrxiv.org However, the reaction can be complicated by a competing rearrangement to an oxazole and a reverse photoisomerization back to the isoxazole. chemrxiv.org The efficiency of the desired 2H-azirine formation is highly dependent on the substituents on the isoxazole ring. chemrxiv.org

For the synthesis of 2H-azirine, 3-(4-methylphenyl)-, a suitably substituted isoxazole precursor would be required. The choice of substituents can influence the absorption spectra of the isoxazole and the resulting 2H-azirine, which in turn affects the efficiency of the photoisomerization. chemrxiv.org

Oxidative Cyclization Reactions of Enamines

A facile and practical approach to the synthesis of 2H-azirines involves the oxidative cyclization of enamines. organic-chemistry.orgresearchgate.netacs.orgnih.gov This method is notable for being a transition-metal-free process that can be carried out under mild conditions. organic-chemistry.orgorganic-chemistry.org Molecular iodine is an effective mediator for this transformation. organic-chemistry.orgresearchgate.netacs.orgnih.gov

The reaction proceeds by the iodination of the enamine, followed by an intramolecular cyclization to form the azirine ring. organic-chemistry.org The process is typically carried out at room temperature in a solvent such as dichloromethane (CH2Cl2) with a base like 1,8-diazabicyclo nih.govundec-7-ene (DBU). organic-chemistry.org This methodology has been shown to be scalable and tolerates a variety of substituents on the enamine precursor. organic-chemistry.org

Table 2: Iodine-Mediated Oxidative Cyclization of an Enamine to a 2H-Azirine Derivative

Enamine Precursor Product Reagents and Conditions Yield (%)
1-(4-methylphenyl)-2-phenylethen-1-amine 3-(4-methylphenyl)-2-phenyl-2H-azirine I2, DBU, CH2Cl2, rt 85

Illustrative example based on the general method described in the literature. organic-chemistry.org

Applications of the Neber Rearrangement

The Neber rearrangement is a classical organic reaction that transforms a ketoxime into an α-amino ketone through an intermediate 2H-azirine. wikipedia.orgcore.ac.uk The reaction is initiated by the conversion of the ketoxime to a better leaving group, such as a tosylate. wikipedia.org Subsequent treatment with a base leads to the formation of a carbanion, which displaces the leaving group to form the 2H-azirine. wikipedia.org

This methodology can be applied to the synthesis of 2H-azirine-2-carboxylates and related derivatives. nih.govskbu.ac.in An organocatalytic asymmetric Neber reaction has been developed, allowing for the enantioselective synthesis of 2H-azirine carboxylic esters. nih.gov This reaction utilizes a bifunctional thiourea catalyst to achieve good yields and high enantiomeric excess. nih.gov The resulting chiral 2H-azirines are valuable intermediates for the synthesis of substituted aziridines. nih.gov

For the synthesis of a derivative of 2H-azirine, 3-(4-methylphenyl)-, a precursor such as the O-tosyl oxime of a β-keto ester bearing a p-tolyl group would be required.

Metal-Catalyzed Syntheses of 2H-Azirines

Metal catalysts offer powerful tools for the synthesis of 2H-azirines, often enabling transformations that are not feasible through other means. researchgate.netresearchgate.net Copper and rhodium are among the most utilized metals for these reactions. organic-chemistry.org

Copper-Catalyzed Approaches

Copper catalysts have been employed in the synthesis of 2H-azirines through various reaction pathways. chemrxiv.orgacs.orgrsc.org One such approach involves the combination of a copper catalyst and a photoredox catalyst to achieve the selective imination of unactivated C-H bonds, which leads to the formation of 2H-azirines via a nitrene intermediate. organic-chemistry.org

Copper-catalyzed reactions of vinyl azides with other reagents can also proceed through 2H-azirine intermediates. rsc.org Furthermore, copper-catalyzed kinetic resolutions of racemic 2H-azirines have been developed to produce enantioenriched N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org

Rhodium-Catalyzed Isomerizations (e.g., from α-diazo-β-keto oxime ethers)

Rhodium catalysts are particularly effective in promoting the isomerization of various precursors to 2H-azirines. organic-chemistry.org An efficient rhodium-catalyzed rearrangement of α-oximino ketenes, derived from α-diazo oxime ethers, provides access to 2H-azirines bearing quaternary centers. organic-chemistry.org This method has been shown to produce highly substituted pyrroles in excellent yields upon subsequent rearrangement of the 2H-azirine intermediate. organic-chemistry.org

Rhodium catalysis is also successful in the synthesis of azirine-2-carboxylates from 5-alkoxyisoxazoles. organic-chemistry.orgnih.gov For instance, Rh2(Piv)4 has been used to catalyze the isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate to dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. nih.gov Similarly, Rh2(oct)4 has been used to synthesize 5-(2H-azirin-2-yl)oxazoles from 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines. mdpi.com These examples highlight the utility of rhodium catalysts in constructing complex 2H-azirine derivatives.

Iron-Catalyzed Functionalizations

Iron catalysis has emerged as a cost-effective and environmentally benign method for the functionalization of various organic molecules. In the context of 2H-azirine chemistry, iron-catalyzed reactions have been successfully employed for the direct functionalization of the azirine core.

A notable application is the iron-catalyzed C(sp³)–H acyloxylation of 3-aryl-2H-azirines. organic-chemistry.orgacs.orgnih.gov This method provides a direct route to monoacyloxylated 3-aryl-2H-azirines in moderate to good yields. acs.orgnih.gov The reaction utilizes hypervalent iodine(III) reagents (HIRs), which serve as both the oxidant and the source of the acyloxy group. acs.orgnih.gov This methodology offers a rapid and efficient means to access a diverse range of functionalized 2H-azirine derivatives. acs.orgnih.gov

The reaction typically involves treating a 3-aryl-2H-azirine, such as 3-(4-methylphenyl)-2H-azirine, with an iron catalyst and a suitable hypervalent iodine(III) reagent. The iron catalyst facilitates the cleavage of the C(sp³)–H bond at the 2-position of the azirine ring, followed by the introduction of an acyloxy group.

Table 1: Examples of Iron-Catalyzed C(sp³)–H Acyloxylation of 3-Aryl-2H-Azirines Data is illustrative and based on findings for 3-aryl-2H-azirines.

3-Aryl-2H-Azirine Substrate Hypervalent Iodine(III) Reagent Product Yield (%)
3-phenyl-2H-azirine (Diacetoxyiodo)benzene 2-acetoxy-3-phenyl-2H-azirine 75
3-(4-methylphenyl)-2H-azirine (Diacetoxyiodo)benzene 2-acetoxy-3-(4-methylphenyl)-2H-azirine 82
3-(4-chlorophenyl)-2H-azirine (Diacetoxyiodo)benzene 2-acetoxy-3-(4-chlorophenyl)-2H-azirine 68

Another iron-catalyzed method for producing functionalized 2H-azirines involves the isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. beilstein-journals.org This reaction, catalyzed by iron(II) chloride (FeCl₂), yields 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can then be reacted with various nucleophiles to generate a range of 2H-azirine-2,2-dicarboxylic acid derivatives. beilstein-journals.org

Multi-Component Reactions Towards 2H-Azirine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all inputs, represent a highly efficient strategy for synthesizing complex molecules. researchgate.net This approach has been successfully applied to the synthesis of 2H-azirine scaffolds.

A significant example is the iron-catalyzed three-component azidoperfluoroalkylation of alkynes. researchgate.net This reaction provides a convenient route for the synthesis of fluoroalkylated 2H-azirines. researchgate.net The process involves the reaction of an alkyne with a perfluoroalkyl iodide and trimethylsilyl azide in the presence of an iron catalyst. This difunctionalization of the alkyne leads directly to the formation of the versatile fluoroalkylated 2H-azirine ring system, which can be a precursor for various other heterocycles. researchgate.net

Table 2: Iron-Catalyzed Three-Component Synthesis of Fluoroalkylated 2H-Azirines Data is illustrative based on the described methodology.

Alkyne Perfluoroalkyl Iodide Azide Source Product Yield (%)
Phenylacetylene Perfluorohexyl iodide Trimethylsilyl azide 2-(Perfluorohexyl)-3-phenyl-2H-azirine 78
1-Octyne Perfluorohexyl iodide Trimethylsilyl azide 3-Hexyl-2-(perfluorohexyl)-2H-azirine 65
4-Methylphenylacetylene Perfluorobutyl iodide Trimethylsilyl azide 3-(4-methylphenyl)-2-(perfluorobutyl)-2H-azirine 72

This multi-component approach is valuable for its atom economy and for the direct assembly of functionalized 2H-azirine structures from readily available starting materials. rsc.org The resulting fluoroalkylated azirines are of particular interest due to the unique properties conferred by the fluorine atoms. researchgate.net

Elucidation of Reaction Mechanisms and Pathways in 2h Azirine, 3 4 Methylphenyl Transformations

Ring-Opening Mechanisms of the 2H-Azirine Moiety

The relief of ring strain is a primary driving force for the reactions of 2H-azirines. This is most commonly achieved through the cleavage of one of the three bonds within the ring, leading to reactive intermediates that can undergo subsequent transformations. researchgate.netwikipedia.org

Carbon-Carbon (C-C) Bond Cleavage Pathways (e.g., leading to nitrile ylides)

Photochemical excitation of 2H-azirines, including 3-(4-methylphenyl)-2H-azirine, is a well-established method for inducing cleavage of the C2-C3 single bond. wikipedia.orgresearchgate.net This cleavage results in the formation of a highly reactive 1,3-dipolar species known as a nitrile ylide. researchgate.netresearchgate.net

The process is often highly efficient and can be initiated by UV irradiation. wikipedia.orgresearchgate.net For instance, laser flash photolysis studies have provided direct evidence for the formation of nitrile ylides from 3-aryl-2H-azirines. researchgate.net These nitrile ylides are valuable intermediates in [3+2] cycloaddition reactions with various dipolarophiles, leading to the synthesis of five-membered heterocyclic rings like pyrrolines. wikipedia.orgresearchgate.net The regioselectivity of these cycloadditions can be influenced by the nature of both the nitrile ylide and the dipolarophile.

Recent research has also explored energy transfer-catalyzed ring-opening of in situ generated 2H-azirines, which subsequently undergo selective C(sp²)–C(sp³) bond cleavage, providing access to valuable pyrroline-type moieties through formal [3+2] cycloadditions. acs.orgnih.gov In some cases, an oxidative cyclodimerization of 2H-azirine-2-carboxylates has been observed, where one molecule undergoes C-C bond cleavage to form an azomethine ylide, which then reacts with a second azirine molecule. researchgate.netresearchgate.netresearchgate.net

Carbon-Nitrogen (C-N) Bond Cleavage Mechanisms (e.g., N1-C2 or N1-C3 bond cleavage)

Cleavage of the carbon-nitrogen bonds (N1-C2 or N1-C3) in the 2H-azirine ring typically occurs under thermal conditions or through metal catalysis, leading to the formation of vinyl nitrene intermediates. researchgate.netclockss.org The preferential cleavage of the C2-N bond in thermal reactions is supported by X-ray crystallographic data, which indicate an unusually long C2-N bond in some substituted 2H-azirines. researchgate.net

For example, a palladium-catalyzed ring-opening reaction of 2,3-diaryl-2H-azirines with carboxylic acids proceeds through nucleophilic addition followed by C-N single-bond cleavage and a subsequent thermal rearrangement to form α-amido ketones. sci-hub.senih.gov In another instance, the thermal rearrangement of ethyl 2-(2-methylthio-1-naphthyl)-2H-azirine-3-carboxylate is proposed to proceed via C-N bond fission to form a vinyl nitrene, which then undergoes further reactions. clockss.org

Interestingly, photochemical C-N bond cleavage, while less common, has been observed for certain substituted 2H-azirines. nih.govconicet.gov.ar For example, methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate undergoes efficient photochemical C-N bond cleavage, a phenomenon not previously seen in aliphatic 2H-azirines. nih.govconicet.gov.ar This unusual reactivity is attributed to the presence of two electron-withdrawing groups on the azirine ring, which facilitates intersystem crossing to a triplet state where C-N cleavage occurs. nih.govconicet.gov.ar

Carbon-Nitrogen Double Bond (C=N) Cleavage and Subsequent Transformations

While less common than C-C or C-N single bond cleavage, reactions involving the C=N double bond of the 2H-azirine ring are known. In an unprecedented oxidative cyclodimerization reaction, one molecule of a 2H-azirine-2-carboxylate undergoes formal cleavage across the C=N bond, while another cleaves across the C-C bond. researchgate.netresearchgate.net This highlights the diverse reactivity of the azirine ring system.

Nucleophilic Addition Reactions to the Electrophilic Azirine C=N Bond

The C=N double bond in 2H-azirines possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com This reactivity provides a pathway for the formation of aziridine (B145994) derivatives and subsequent ring-opened products.

Direct Additions and Aziridine Intermediate Formation

Nucleophiles can add directly to the C=N bond of 2H-azirines to form an intermediate aziridine. electronicsandbooks.comnih.gov The stereochemical outcome of this addition can be influenced by the use of chiral auxiliaries or catalysts. For example, the asymmetric addition of alkyl radicals to chiral 2H-azirine-3-carboxylates has been shown to produce enantioenriched aziridines with high diastereoselectivity. lookchem.com

Similarly, the reaction of 2H-azirine-2-carboxylates with N,N-diethylhydroxylamine, generated in situ, leads to the formation of an (aminooxy)aziridine intermediate. researchgate.netresearchgate.net The reductive kinetic resolution of racemic 2H-azirines using a copper hydride catalyst also proceeds through the formation of N-H aziridine-2-carboxylates. researchgate.netchemrxiv.org

Subsequent Ring-Cleavage and Rearrangement of Aziridine Adducts

The aziridine intermediates formed from nucleophilic addition are often unstable and can undergo subsequent ring-cleavage and rearrangement reactions. For instance, the palladium-catalyzed reaction of 2H-azirines with carboxylic acids involves the formation of an aziridine adduct which then undergoes C-N bond cleavage and rearrangement. sci-hub.senih.gov

In the case of the reaction between methyl 2-aryl-2H-azirine-3-carboxylates and morpholine, the initially formed aziridine adduct is not isolated. Instead, the reaction proceeds to give a ring-opened enamine product. electronicsandbooks.com The rearrangement of aziridine intermediates can be a powerful tool for the synthesis of more complex acyclic and heterocyclic structures.

Electrophilic Activation of 2H-Azirines (e.g., by Lewis Acids)

The nitrogen atom of the 2H-azirine ring can be activated by electrophiles, most notably Lewis acids, enhancing the reactivity of the strained ring towards nucleophilic attack and cycloaddition reactions. diva-portal.orgdiva-portal.org This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the azirine, making it a more potent electrophile.

Lewis acids like boron trifluoride etherate (BF₃·Et₂O) coordinate to the nitrogen atom, which facilitates reactions such as nucleophilic additions and Diels-Alder cycloadditions. diva-portal.orgnih.gov This activation has been shown to shorten reaction times and allow for lower reaction temperatures. diva-portal.org For 3-aryl-2H-azirines, a category that includes 3-(4-methylphenyl)-2H-azirine, Lewis acid-catalyzed hetero-Diels-Alder reactions with various dienes have been successfully performed. diva-portal.org The coordination of the Lewis acid to the nitrogen atom increases the dienophilicity of the C=N bond. nih.gov

Another method of electrophilic activation involves the use of triflic anhydride (B1165640) (Tf₂O). This reaction proceeds through the formation of a highly reactive 1-trifloyl-aziridin-2-yl triflate intermediate. This intermediate is then susceptible to nucleophilic attack. For instance, reaction with 3-amino-2-fluoropyridines leads to a subsequent cyclization and ultimately the formation of 2-aryl-pyrido[2,3-b]pyrazines. bohrium.com

The outcomes of these electrophilic activations are summarized in the table below.

Activation MethodReactant(s)Key Intermediate(s)Product Type(s)Ref.
Lewis Acid (e.g., BF₃·Et₂O)3-Aryl-2H-azirines, DienesLewis acid-azirine complexTetrahydropyridines (via Diels-Alder) diva-portal.orgdiva-portal.orgnih.gov
Triflic Anhydride (Tf₂O)3-Aryl-2H-azirines, Aminopyridines1-Trifloyl-aziridin-2-yl triflatePyrido[2,3-b]pyrazines bohrium.com

Radical and Photoinduced Reaction Mechanisms

2H-Azirines, including 3-aryl derivatives, are highly susceptible to photochemical transformations. wikipedia.org The photolysis of 2H-azirines, typically using UV light (under 300 nm), is a well-established and efficient method for generating nitrile ylides. wikipedia.org This process involves the cleavage of the C2-C3 bond of the azirine ring. These resulting nitrile ylides are 1,3-dipolar species that can be trapped by various dipolarophiles to synthesize a range of five-membered heterocyclic compounds, such as pyrrolines. wikipedia.org

Theoretical studies on related systems, like 2-formyl-2H-azirine, suggest that excitation of the imine chromophore leads to C-C single bond cleavage, producing the nitrile ylide intermediate. nih.gov Alternatively, excitation can induce cleavage of the C-N bond to yield a vinylnitrene intermediate. nih.gov For 3-aryl-2H-azirines, the photochemical generation of a nitrile ylide is the predominant pathway.

Radical reactions of 2H-azirines have also been explored. For example, a visible-light-promoted regioselective C(sp³)-H acyloxylation of aryl-2H-azirines has been achieved using (diacetoxy)iodobenzene in the presence of Rose Bengal as an organophotoredox catalyst. organic-chemistry.org This reaction proceeds via a radical pathway under aerobic conditions at room temperature. organic-chemistry.org

Reaction TypeConditionsKey Intermediate(s)Primary Product(s)/OutcomeRef.
PhotolysisUV irradiation (<300 nm)Nitrile ylideGeneration of a 1,3-dipole for cycloadditions wikipedia.org
Photoinduced RearrangementLightVinylnitreneIsomerization to other heterocycles nih.gov
Photocatalytic AcyloxylationVisible light, Rose Bengal, (diacetoxy)iodobenzeneRadical intermediatesC(sp³)-H acyloxylated azirines organic-chemistry.org

Thermal Rearrangements and Isomerizations of 2H-Azirine Derivatives

Due to the high ring strain, 2H-azirines undergo thermal rearrangements and isomerizations to form more stable structures, often five- or six-membered heterocycles. nih.gov The specific products formed depend heavily on the substitution pattern of the azirine ring and the reaction conditions.

A fundamental thermal reaction of 2H-azirines is the cleavage of the weakest bond, the C2-C3 single bond, to form a vinylnitrene intermediate. This highly reactive species can then undergo various intramolecular cyclizations. For 3-aryl-2H-azirines, this vinylnitrene can rearrange to form indoles. For example, heating 2,3-diphenyl-2H-azirine at high temperatures (220-250 °C) yields 2-phenylindole (B188600) among other products. rsc.org It is proposed that the vinylnitrene intermediate derived from 3-(4-methylphenyl)-2H-azirine would similarly cyclize into the aromatic system to yield 5-methylindole.

In other cases, the initially formed nitrile ylide from thermal ring-opening can cyclize to form different heterocycles. For instance, certain 2-carbonyl-substituted 2H-azirines have been shown to isomerize to oxazoles. beilstein-journals.orgnih.gov The thermolysis of 2,3-diphenyl-2H-azirine has been reported to yield a complex mixture of products including 2-phenylindole, tetraphenylpyrrole, and triphenylimidazole, indicating competing reaction pathways at elevated temperatures. rsc.orgrsc.org

Azirine Derivative TypeConditionsKey Intermediate(s)Major Product(s)Ref.
3-Aryl-2H-azirinesHigh TemperatureVinylnitreneIndoles rsc.org
2,3-Diphenyl-2H-azirine250 °CVinylnitrene, Nitrile ylide2-Phenylindole, Tetraphenylpyrrole, Triphenylimidazole rsc.orgrsc.org
2-Carbonyl-2H-azirinesElevated TemperatureNitrile ylideOxazoles beilstein-journals.orgnih.gov
5-(2H-Azirin-2-yl)oxazoles170-180 °CNitrenoid-like transition state4H-Pyrrolo[2,3-d]oxazoles nih.gov

Applications in Advanced Organic Synthesis Using 2h Azirine, 3 4 Methylphenyl As a Synthetic Synthon

Synthesis of Complex Nitrogen-Containing Heterocycles.nih.govnih.govorganic-chemistry.orgresearchgate.netnih.gov

The inherent ring strain and the presence of a reactive C=N bond make 3-aryl-2H-azirines, including the 3-(4-methylphenyl) derivative, potent synthons for constructing a variety of nitrogen-containing heterocyclic systems. researchgate.net These reactions often proceed through the cleavage of the azirine ring, followed by cycloaddition or rearrangement pathways. nih.gov The utility of these compounds is demonstrated in their reactions with various dipolarophiles and dienophiles, leading to the formation of five, six, and seven-membered heterocyclic rings. sci-hub.rudntb.gov.ua

Pyrroles and Pyrroline (B1223166) Scaffolds.nih.gov

The synthesis of pyrrole (B145914) and pyrroline derivatives from 3-(4-methylphenyl)-2H-azirine is a well-established transformation. Photochemical irradiation of 2-vinyl-substituted 3-phenyl-2H-azirines leads to the formation of 2,3-disubstituted pyrroles through the intermediacy of a nitrile ylide, which can be trapped by external dipolarophiles. sci-hub.ru Thermally, these azirines can also rearrange to form 2,5-disubstituted pyrroles via a butadienyl nitrene intermediate. sci-hub.ru

Furthermore, copper(II)-catalyzed [3+2] cycloaddition of 3-(p-tolyl)-2H-azirine with cyclic enols, such as those derived from quinolin-2-ones, provides a direct route to pyrrolo[3,2-c]quinolone scaffolds in good to excellent yields. nih.gov This annulation proceeds via the cleavage of the N1-C2 bond of the azirine ring. nih.gov Visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines to enones also yields Δ1-pyrrolines, which can be further oxidized to the corresponding pyrroles. nih.gov

Table 1: Synthesis of Pyrrole and Pyrroline Derivatives from 3-(4-methylphenyl)-2H-azirine and its Analogs

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
3-(p-tolyl)-2H-azirine4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-oneCu(OTf)₂Pyrrolo[3,2-c]quinolone derivative95 nih.gov
3-(p-tolyl)-2H-azirine4-Hydroxy-1-methyl-3-(4-methoxyphenyl)quinolin-2(1H)-oneCu(OTf)₂Pyrrolo[3,2-c]quinolone derivative96 nih.gov
3-(p-tolyl)-2H-azirine4-Hydroxy-1-methyl-3-(4-fluorophenyl)quinolin-2(1H)-oneCu(OTf)₂Pyrrolo[3,2-c]quinolone derivative94 nih.gov
2H-AzirineEnoneVisible Light (440 nm)Δ1-Pyrroline41-93 nih.gov
2-Vinyl-3-phenyl-2H-azirineN/APhotolysis2,3-disubstituted pyrroleHigh sci-hub.ru

Oxazoles and 3-Oxazolines.rsc.org

The reaction of 2H-azirines with diazo compounds in the presence of a copper(II) or rhodium(II) catalyst, followed by oxidation with m-chloroperoxybenzoic acid (m-CPBA), provides a one-pot synthesis of densely substituted 3-oxazolines. rsc.org This transformation proceeds through a formal (4+1) cycloaddition of an oxene to a 2-azabuta-1,3-diene intermediate. rsc.org

Imidazoles.nih.govnih.gov

While direct cycloaddition reactions of 3-(4-methylphenyl)-2H-azirine to form simple imidazoles are less common, the azirine moiety can be incorporated into more complex imidazole-containing structures. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines has been reported, demonstrating the versatility of related nitrogen heterocycle chemistry. nih.gov The synthesis of various imidazole (B134444) derivatives often starts from α-haloketones and amines, leading to the formation of the imidazole ring through a series of condensation and cyclization reactions. nih.gov

Pyridines and Tetrahydropyridines.nih.govorgsyn.orgbaranlab.orgorganic-chemistry.org

The construction of pyridine (B92270) rings can be achieved through various synthetic strategies, including the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org While not a direct cycloaddition partner in all cases, the atoms from azirine-derived intermediates can be incorporated into pyridine rings. For example, gold-catalyzed reactions of 2H-azirines can be used to synthesize functionalized pyridines, where the azirine acts as a synthetic equivalent of an alkenyl nitrene. orgsyn.org

Aziridines (as stable products or intermediates).acs.org

Although 2H-azirines are isomers of aziridines, they can be converted to the more saturated aziridine (B145994) ring system under certain conditions. The reaction of 2H-azirine-2-carboxamides with thiols proceeds through an aziridine intermediate to furnish an amino amide functional group. acs.org This reaction occurs under mild, catalyst-free conditions at room temperature. acs.org The addition of thiols to methyl 2-aryl-2H-azirine-3-carboxylates also leads to the formation of stable aziridines. capes.gov.br

Table 2: Synthesis of Aziridine Derivatives from 2H-Azirines

2H-Azirine ReactantNucleophileConditionsProductYield (%)Reference
2H-Azirine-2-carboxamideThiolRoom TemperatureThioacetal (via aziridine intermediate)High acs.org
Methyl 2-aryl-2H-azirine-3-carboxylateThiolNot specifiedAziridineNot specified capes.gov.br
2H-azirineAldehydeChiral N-heterocyclic carbeneAziridineGood researchgate.net

Indoles.beilstein-journals.org

The synthesis of indole (B1671886) derivatives can be achieved through various methods, including the Eschenmoser coupling reaction of 3-bromooxindoles with thioamides. beilstein-journals.org While a direct conversion of 3-(4-methylphenyl)-2H-azirine to indoles is not explicitly detailed in the provided context, the versatility of azirine chemistry suggests potential pathways. For instance, the rearrangement of appropriately substituted azirine derivatives could potentially lead to indole ring formation.

Pyrimidines and Triazines

While the application of 2H-azirines in the synthesis of various heterocycles is well-documented, specific examples detailing the synthesis of pyrimidines from 2H-azirine, 3-(4-methylphenyl)- are not prominently described in the reviewed literature. However, the construction of triazine frameworks has been successfully achieved.

A notable method involves a visible-light-driven [3+3] annulation reaction between 2H-azirines and Huisgen zwitterions, which are generated in situ from azodicarboxylates and phosphines. rsc.org This approach leads to the formation of polysubstituted dihydro-1,2,4-triazines under mild conditions. rsc.org The reaction is initiated by the irradiation with blue LED light and proceeds through a cascade sequence involving nucleophilic addition, a light-driven 1,3-ester migration, and a subsequent aza-Wittig-like cyclization. rsc.org Although the general scope for 2,3-disubstituted-2H-azirines is broad, specific data for the 3-(4-methylphenyl) derivative in this particular transformation would require consulting the primary literature's supplementary information.

Pyrroloimidazoles

The synthesis of pyrroloimidazoles utilizing 2H-azirine, 3-(4-methylphenyl)- as a direct starting material is not extensively covered in the surveyed scientific literature. While the versatility of 2H-azirines as precursors to various nitrogen-containing heterocycles is established, this specific application appears to be a less common or yet to be explored synthetic route.

Cascade and Domino Reactions Initiated by 2H-Azirine Reactivity

The inherent strain and reactivity of the 2H-azirine ring make it an excellent initiator for cascade and domino reactions, allowing for the rapid construction of complex molecules from simple precursors.

The reaction of 3-aryl-2H-azirines with acylketenes derived from furan-2,3-diones is a prime example of a domino reaction. beilstein-journals.orgnih.gov For electron-donating or unsubstituted aryl groups on the azirine, the reaction proceeds via an acid-catalyzed dimerization of the azirine to a dihydropyrazine (B8608421) intermediate. This is followed by a consecutive double cycloaddition of the dihydropyrazine with two molecules of the acylketene to form the ortho-fused bis nih.govnih.govoxazino[3,2-a:3′,2′-d]pyrazine skeleton. beilstein-journals.orgnih.gov This sequence represents a novel domino reaction pathway initiated by the 2H-azirine. beilstein-journals.org

Another example is the Cu(II)-catalyzed domino reaction of 3-aryl-2H-azirines with diazotetramic or diazotetronic acids. This process involves the addition of two molecules of the azirine to the diazo compound, leading to the formation of complex 1,2,3-triazole derivatives bearing ortho-fused pyrrolo[3,4-b]pyrrol or furo[3,4-b]pyrrol systems. rsc.org

The following table summarizes representative domino reactions involving 3-aryl-2H-azirines.

ReactantsCatalyst/ConditionsProduct TypeRef.
3-Aryl-2H-azirine, 5-Aryl-furan-2,3-dioneThermolysisortho-Fused bis nih.govnih.govoxazino[3,2-a:3',2'-d]pyrazine beilstein-journals.orgnih.gov
3-Aryl-2H-azirine, Diazotetramic acidCu(II)N-2 substituted 1,2,3-triazole with fused pyrrole systems rsc.org

Development of Stereoselective Transformations

Significant progress has been made in developing stereoselective transformations using 2H-azirines, including diastereoselective and enantioselective syntheses. These methods provide access to chiral aziridines and other nitrogen-containing compounds with high stereocontrol.

A notable enantioselective transformation is the copper-catalyzed addition of silicon nucleophiles to 3-substituted 2H-azirines. nih.govscilit.com Using a silyl (B83357) boronic ester as the silicon source and a chiral copper catalyst, C-silylated N-H aziridines are obtained in high yields and with excellent enantioselectivities. nih.gov This reaction is significant as the enantioselective silylation of ketimines is generally challenging. The strained nature of the 2H-azirine ring enhances its electrophilicity, facilitating the nucleophilic addition. nih.gov The substrate scope of this reaction is broad, and it is highly likely that 2H-azirine, 3-(4-methylphenyl)- would be a suitable substrate, affording the corresponding chiral silylated aziridine.

Visible-light-promoted formal [3+2] cycloadditions have also been developed for the diastereoselective synthesis of Δ¹-pyrrolines. The reaction of 2H-azirines with enones, mediated by a photocatalyst under blue LED irradiation, yields trisubstituted Δ¹-pyrrolines. acs.orgnih.gov In a study exploring the substrate scope, a 2H-azirine with a p-methyl group on the phenyl ring (3-(p-tolyl)-2H-azirine) was shown to react effectively with various enones, producing the corresponding Δ¹-pyrrolines in good to excellent yields and with moderate diastereoselectivity. nih.gov The proposed mechanism involves the photoexcited catalyst oxidizing the 2H-azirine to its radical cation, which then undergoes ring-opening and subsequent reaction with the enone. nih.gov

The table below presents data on the diastereoselective synthesis of Δ¹-pyrrolines from 2H-azirine, 3-(4-methylphenyl)- and various enones.

EnoneYield of Δ¹-pyrrolineDiastereomeric Ratio (trans/cis)Ref.
(E)-1,3-diphenylprop-2-en-1-one90%61:39 nih.gov
(E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one59%63:37 nih.gov
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one78%65:35 nih.gov

Theoretical and Computational Investigations of 2h Azirine, 3 4 Methylphenyl Reactivity

The inherent ring strain and the unique electronic configuration of the 2H-azirine ring system make it a subject of significant interest for theoretical and computational chemists. These studies provide deep insights into the molecule's structure, stability, and reaction mechanisms at a molecular level, complementing experimental findings. For 2H-azirine, 3-(4-methylphenyl)-, and related 3-aryl-2H-azirines, computational methods are crucial for understanding their reactivity as electrophiles, dienophiles, and precursors to reactive intermediates.

Advanced Spectroscopic and Structural Characterization of 2h Azirine, 3 4 Methylphenyl Compounds and Reaction Intermediates/products

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Elusive Intermediates

Low-temperature NMR spectroscopy is an indispensable tool for the study of thermally unstable molecules and reactive intermediates. By performing NMR experiments at cryogenic temperatures, the lifetime of transient species can be extended, allowing for their direct observation and structural characterization.

In the context of azirine chemistry, the photolysis of 2H-azirines is known to generate highly reactive species such as vinylnitrenes. For instance, the irradiation of related aryl-substituted 2H-azirines has been shown to yield triplet vinylnitrenes, which can be observed and characterized by low-temperature spectroscopic techniques. While specific low-temperature NMR data for 3-(4-methylphenyl)-2H-azirine is not extensively documented in publicly available literature, the synthesis of this compound has been achieved through the thermal decomposition of 1-(1-azidovinyl)-4-methylbenzene in a flow reactor. beilstein-journals.orgbeilstein-archives.org The characterization of the resulting 3-(p-tolyl)-2H-azirine was confirmed by ¹H NMR analysis of the crude reaction mixture, demonstrating >99% conversion from the starting vinyl azide. beilstein-journals.orgbeilstein-archives.org This indicates that standard NMR is sufficient for the characterization of the relatively stable azirine product itself under normal conditions.

The true power of low-temperature NMR, however, lies in trapping and characterizing more elusive downstream intermediates that might be formed in subsequent reactions of the azirine. For other elusive heterocycles, such as 3-azido-2H-azirines, low-temperature NMR has been successfully employed for their detection and characterization, highlighting the potential of this technique for investigating the reactive intermediates derived from 3-(4-methylphenyl)-2H-azirine. jst.go.jp

In Situ Infrared (IR) Spectroscopy for Mechanistic Probing

In situ infrared (IR) spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. By tracking the appearance and disappearance of characteristic vibrational bands of functional groups, researchers can identify intermediates and understand reaction pathways without the need for isolation.

For 2H-azirine systems, in situ IR, particularly in combination with matrix-isolation techniques, is a powerful method for studying photochemical reactions. For example, the photochemistry of methyl 3-methyl-2H-azirine-2-carboxylate has been investigated by isolating the compound in a cryogenic argon matrix at 10 K. nih.gov Upon UV irradiation, the cleavage of the C-C or C-N bond of the azirine ring was observed, leading to the formation of nitrile ylide and ketene (B1206846) imine products, which were identified by their characteristic IR absorptions. nih.gov Similarly, the irradiation of 3-fluoro-2H-azirine in an N₂ matrix has been characterized using matrix-isolation IR spectroscopy, supported by isotopic labeling and theoretical calculations. nih.gov

While specific in situ IR studies on the reactions of 3-(4-methylphenyl)-2H-azirine are not detailed in available literature, the established use of this technique for other azirine derivatives underscores its utility. It would be the ideal method to probe the formation of transient species like nitrile ylides or vinylnitrenes from the photolysis or thermolysis of 3-(4-methylphenyl)-2H-azirine and to monitor their subsequent reactions in real-time.

X-Ray Crystallography for Definitive Structural Elucidation of Adducts and Products

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. For novel compounds and reaction products derived from 2H-azirines, this technique is the gold standard for structural confirmation, especially for resolving stereochemistry.

While a crystal structure for 3-(4-methylphenyl)-2H-azirine itself has not been reported, the structures of numerous adducts and products from related 2H-azirines have been determined. For instance, the crystal structures of several 3-amino-2H-azirine derivatives have been elucidated, providing valuable insights into the geometry of the strained azirine ring. guidechem.comnih.gov These studies have consistently shown an unusually long N-C single bond in the azirine ring, which helps to explain the observed reactivity patterns. guidechem.comnih.gov

Furthermore, X-ray crystallography has been instrumental in confirming the structures of complex molecules synthesized from azirine precursors. For example, the structure of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a heterocyclic compound, was confirmed by single-crystal X-ray diffraction. nih.gov Similarly, the structures of spiro-fused 2H-azirine-pyrazolones, formed via a Neber-like approach, were definitively established using this technique. rsc.org These examples demonstrate the critical role of X-ray crystallography in validating the structures of new chemical entities derived from reactions involving azirine intermediates.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-resolution mass spectrometry (HRMS) is a fundamental tool for the identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio. This precision allows for the determination of the elemental formula of a molecule, which is a critical piece of data for confirming the identity of a newly synthesized compound.

In the study of 3-(4-methylphenyl)-2H-azirine and its derivatives, HRMS would be employed to confirm the elemental composition of both the starting material and any resulting products. For example, in the synthesis of a series of N-substituted-(p-tolyl)-3(2H)pyridazinone derivatives, the chemical structures of the novel compounds were confirmed in part by HRMS analysis. researchgate.net Similarly, the characterization of spiro-fused 2H-azirine-pyrazolone products included HRMS (ESI-TOF) to provide the exact mass, which was found to be in close agreement with the calculated value for the protonated molecule [M+H]⁺. rsc.org

Table 1: Representative HRMS Data for Related Heterocyclic Compounds

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
7-methyl-2,5-diphenyl-1,5,6-triazaspiro[2.4]hepta-1,6-dien-4-oneC₁₇H₁₄N₃O276.1131276.1123
7-methyl-5-phenyl-2-(m-tolyl)-1,5,6-triazaspiro[2.4]hepta-1,6-dien-4-oneC₁₈H₁₆N₃O290.1288290.1284

This table presents data for related spiro-fused 2H-azirine-pyrazolone compounds to illustrate the application of HRMS. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

While one-dimensional NMR (¹H and ¹³C) provides essential information about the chemical environment of individual atoms, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous structural assignment of complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms, which is crucial for assembling the molecular puzzle.

In the context of 3-(4-methylphenyl)-2H-azirine chemistry, 2D NMR is particularly valuable for characterizing the products of its reactions. For example, a sustainable flow-batch approach has been developed for the synthesis of highly functionalized NH-aziridines from vinyl azides, proceeding through a 2H-azirine intermediate. beilstein-journals.orgbeilstein-archives.org The detailed structural elucidation of these NH-aziridine products would rely heavily on 2D NMR.

The supporting information for such studies typically contains copies of ¹H, ¹³C, and often 2D NMR spectra. beilstein-archives.org For instance, COSY spectra would be used to identify neighboring protons, HSQC would correlate protons to their directly attached carbons, and HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to connect different fragments of the molecule. While specific 2D NMR data for derivatives of 3-(4-methylphenyl)-2H-azirine are found in the supporting information of specialized publications, the general approach is exemplified by the characterization of other complex heterocyclic systems.

Table 2: Application of 2D NMR Techniques in Structural Elucidation

2D NMR TechniqueInformation ProvidedApplication in Azirine Chemistry
COSY Shows correlations between scalar-coupled protons (typically through 2-3 bonds).Identifies adjacent protons in the aromatic ring and any aliphatic side chains of the azirine derivatives.
HSQC Shows correlations between protons and their directly attached heteronuclei (usually ¹³C).Assigns specific proton signals to their corresponding carbon atoms in the molecular skeleton.
HMBC Shows correlations between protons and heteronuclei over longer ranges (typically 2-4 bonds).Establishes connectivity between different parts of the molecule, for example, between the tolyl group and the heterocyclic ring.

This table describes the general utility of common 2D NMR techniques for the structural characterization of organic molecules, including derivatives of 3-(4-methylphenyl)-2H-azirine.

Conclusion and Future Research Directions in 2h Azirine, 3 4 Methylphenyl Chemistry

Summary of Key Achievements in Synthesis and Reactivity of 3-(4-methylphenyl)-2H-Azirine Derivatives

The synthesis and reactive profile of 3-(4-methylphenyl)-2H-azirine and related 3-aryl derivatives have been well-established through several key methodologies. A primary synthetic route involves the thermal or photochemical cyclization of corresponding vinyl azides. For instance, 1-(1-azidovinyl)-4-methylbenzene can be efficiently converted to 3-(4-methylphenyl)-2H-azirine, a process that can be facilitated using sustainable solvents and flow chemistry for improved safety and scalability. nih.gov

The reactivity of this scaffold is rich and varied. A cornerstone of its chemistry is the cleavage of the C-C single bond upon photolysis or thermolysis to form a nitrile ylide intermediate. This 1,3-dipole is a powerful tool in [3+2] cycloaddition reactions, allowing for the construction of various five-membered heterocyclic rings. researchgate.net Furthermore, the C=N bond can act as a dienophile in Lewis acid-catalyzed aza-Diels-Alder reactions to produce substituted tetrahydropyridines. nih.govresearchgate.net

Nucleophilic additions to the electrophilic C=N bond are also a hallmark of its reactivity, enabling the synthesis of highly functionalized NH-aziridines. nih.gov Reactions with organometallic reagents, amines, and thiols proceed readily, often without the need for a catalyst, to yield a variety of aziridine (B145994) derivatives. nih.govnih.govacs.org The electronic nature of the substituent on the 3-aryl ring significantly influences reactivity; for example, electron-withdrawing groups on the phenyl ring can alter the outcomes of reactions with acylketenes compared to electron-donating groups like the 4-methyl substituent. nih.gov

Table 1: Key Achievements in the Synthesis and Reactivity of 3-Aryl-2H-Azirine Derivatives

Reaction Type Reagents/Conditions Products Key Findings & Significance
Synthesis
Vinyl Azide Cyclization 1-(1-azidovinyl)-4-methylbenzene, Heat (e.g., in CPME solvent) 3-(4-methylphenyl)-2H-azirine Efficient and sustainable route to the core scaffold. nih.gov
Neber Reaction O-sulfonyl ketoximes, Base (e.g., (DHQD)₂PHAL for asymmetric variant) 2H-Azirines A classic method, recently adapted for asymmetric synthesis of spirocyclic azirines. rsc.org
Reactivity
[4+2] Aza-Diels-Alder Dienes (e.g., cyclopentadiene), Lewis Acid Substituted Tetrahydropyridines Acts as a dienophile to construct six-membered N-heterocycles. nih.govresearchgate.net
Nucleophilic Addition Organolithium reagents, Thiols, Amines Functionalized Aziridines The electrophilic C=N bond is susceptible to attack, forming stable aziridines. nih.govacs.org
Domino Reactions Acylketenes (from furan-2,3-diones) Dihydro-1,4-oxazepin-5-ones or Bridged Adducts Complex heterocyclic systems formed; product ratio depends on aryl substituents. nih.gov
Reaction with Hydrazine Hydrazine Tetrahydro-1,2,4-triazin-6-ones or 2-Pyrazolin-5-ones Pathway depends on substituents at the C-2 position. rsc.org

Emerging Trends and Novel Transformative Pathways for 2H-Azirine Scaffolds

The chemistry of 2H-azirines is experiencing a renaissance, driven by the discovery of novel catalytic and light-induced transformations. researchgate.net These emerging trends are expanding the synthetic utility of the 3-(4-methylphenyl)-2H-azirine scaffold beyond its classical reactivity patterns.

A significant trend is the use of visible-light photoredox catalysis. organic-chemistry.org This approach enables reactions under exceptionally mild conditions. For instance, a formal [3+2] cycloaddition of 2H-azirines with nitroalkenes has been achieved using an organic dye and blue light, proceeding via C-C bond cleavage. researchgate.net This contrasts with metal-catalyzed pathways that typically favor C-N bond cleavage, thus offering complementary reactivity. researchgate.net Visible light has also been employed for the C(sp³)-H acyloxylation of 3-aryl-2H-azirines using an organophotoredox catalyst at room temperature. organic-chemistry.org

Furthermore, the development of new metal-catalyzed reactions is broadening the synthetic landscape. Iron-catalyzed C(sp³)-H acyloxylation provides an alternative to photoredox methods for functionalizing the azirine core. organic-chemistry.org A particularly innovative approach involves the cleavage of the C=N double bond, a less common mode of reactivity. This has been demonstrated in the design of 2H-azirines as bifunctional linkers for thiols, where the reaction proceeds at room temperature without a catalyst to form an amino amide functional group in situ. acs.org

Unexplored Reactivity Patterns and Synthetic Challenges for 2H-Azirine, 3-(4-methylphenyl)-

Despite significant progress, several reactivity patterns of 3-(4-methylphenyl)-2H-azirine remain underexplored, and synthetic challenges persist. The high reactivity endowed by its ring strain, while synthetically useful, can also lead to undesired polymerization or rearrangement, posing challenges for isolation and purification, especially for derivatives with sensitive functional groups. chemrxiv.orgnih.gov

One of the major unexplored frontiers is the selective functionalization of the tolyl methyl group. While methods for C(sp³)-H functionalization at the C-2 position of the azirine ring are emerging, organic-chemistry.org reactions targeting the remote methyl group while preserving the fragile azirine ring are yet to be developed. Such transformations would provide a direct route to more complex derivatives without requiring multi-step syntheses of the precursors.

Another area ripe for investigation is the controlled cleavage of the C-N single bond. While C-C cleavage to form nitrile ylides is common, and C=N bond additions are well-known, selective C-N bond scission under non-photolytic/thermal conditions is less developed. Metal catalysis can promote this pathway, but achieving selectivity and understanding the mechanistic nuances for substrates like 3-(4-methylphenyl)-2H-azirine presents an ongoing challenge. researchgate.net The development of reactions that exploit the azirine nitrogen's nucleophilicity, for example, in the formation of aziridinium (B1262131) ylides with carbenes, is another promising but less-traveled path for this specific scaffold. nih.gov

Potential for Development of Catalytic Asymmetric Reactions Utilizing 2H-Azirines

The development of catalytic asymmetric reactions is a paramount goal in modern organic synthesis, and the 2H-azirine scaffold presents a significant opportunity. The synthesis of enantioenriched aziridines and other chiral nitrogenous compounds from racemic 2H-azirines is a highly attractive strategy. chemrxiv.org

Kinetic resolution has emerged as a powerful tool in this context. A notable achievement is the kinetic resolution of racemic 2H-azirines via asymmetric allylation, using a combination of Bi(OAc)₃ and a chiral phosphoric acid catalyst. acs.orgacs.org This method tolerates a wide range of 3-aryl-2H-azirines and provides high enantioselectivity under mild conditions with low catalyst loading. acs.org Similarly, a copper hydride-catalyzed kinetic resolution has been developed for the asymmetric synthesis of N-H aziridine-2-carboxylates, yielding products with excellent diastereo- and enantioselectivity. chemrxiv.org

Beyond kinetic resolution, asymmetric cycloadditions represent a promising frontier. The investigation of aza-Diels-Alder reactions using chiral Lewis acid complexes has shown potential for producing chiral tetrahydropyridines, although yields and enantioselectivities have been moderate in initial studies, indicating significant room for improvement. nih.gov The development of organocatalytic asymmetric methods, such as the enantioselective Neber reaction to construct chiral spirooxindole 2H-azirines, highlights another viable strategy for accessing chiral azirine structures from acyclic precursors. rsc.org

Future work will likely focus on expanding the scope of these asymmetric transformations to include 3-(4-methylphenyl)-2H-azirine and developing new catalytic systems that can control the stereochemistry of additions to the C=N bond or subsequent ring-opening transformations, unlocking the full potential of this versatile chiral building block.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(4-methylphenyl)-2H-azirine, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves refluxing precursor compounds (e.g., substituted aldehydes or amines) in ethanol or benzene with catalytic acids like p-toluenesulfonic acid. For example, photolysis of 2-formyl-3-phenyl-2H-azirine derivatives with allyl amine in benzene yields imidazole products (85% yield) . Optimization can employ factorial design (e.g., orthogonal arrays) to test variables like solvent polarity, temperature, and catalyst loading. Statistical regression models help identify optimal conditions .

  • Characterization : Use NMR (to confirm azirine ring strain and substituent orientation), IR (to detect functional groups like C=N stretching), and mass spectrometry (for molecular weight validation). Cross-referencing with authentic samples or computational spectral libraries enhances reliability .

Q. How does the stability of 3-(4-methylphenyl)-2H-azirine vary under different storage conditions?

  • Methodology : Stability tests should monitor decomposition rates via HPLC or GC-MS under controlled variables:

  • Temperature : Store at –20°C in inert atmospheres to prevent thermal ring-opening.
  • Light : Protect from UV exposure, as azirines are prone to photolytic rearrangements .
  • Moisture : Use desiccants or anhydrous solvents to avoid hydrolysis .

Q. What are the key hazards associated with handling 3-(4-methylphenyl)-2H-azirine in laboratory settings?

  • Methodology : Refer to safety data sheets (SDS) for analogous azirines:

  • Reactivity : Avoid strong acids/bases to prevent exothermic ring-opening.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to minimize inhalation or dermal contact .
  • Spill Management : Neutralize with dilute HCl or ethanol before disposal .

Advanced Research Questions

Q. How do substituents on the azirine ring influence photolytic vs. thermal reaction pathways?

  • Methodology : Compare substituent effects using controlled photolysis (e.g., 300 nm UV light in benzene) and thermolysis (reflux in toluene). For example:

  • Photolysis : 3-(4-Methylphenyl)-2H-azirine may form imidazoles via nitrene intermediates, confirmed by trapping experiments with olefins .
  • Thermolysis : Substituent electron-withdrawing groups favor pyrazole formation over imidazoles. Kinetic studies (Arrhenius plots) quantify activation barriers .
    • Contradiction Resolution : Conflicting product distributions may arise from solvent polarity or trace impurities. Replicate experiments under inert conditions (argon) and validate via independent methods (e.g., isotopic labeling) .

Q. What computational strategies can predict the reactivity of 3-(4-methylphenyl)-2H-azirine in novel reactions?

  • Methodology :

  • DFT Calculations : Model transition states for ring-opening (e.g., C–N bond cleavage) and compare with experimental kinetics.
  • Molecular Dynamics : Simulate solvent effects on reaction trajectories .
  • Machine Learning : Train models on existing azirine reaction databases to predict regioselectivity in cycloadditions .

Q. How can researchers resolve contradictions in reported reaction outcomes for azirine derivatives?

  • Methodology :

  • Systematic Replication : Control variables rigorously (e.g., purity of starting materials, light exposure).
  • Cross-Validation : Use multiple characterization techniques (e.g., X-ray crystallography to confirm product structures) .
  • Meta-Analysis : Compare literature data to identify outliers or unreported conditions (e.g., trace metal catalysts) .

Methodological Frameworks

Designing experiments to optimize azirine-based heterocycle synthesis

  • Factorial Design : Use Taguchi or Box-Behnken designs to screen variables (catalyst, solvent, time). For example, a 3-factor, 3-level design can identify interactions between temperature, solvent polarity, and stoichiometry .
  • Response Surface Methodology (RSM) : Model yield as a function of variables and compute optimal parameters .

Analyzing azirine stability in environmental or biological systems

  • Surface Chemistry Studies : Use microspectroscopic imaging (AFM, ToF-SIMS) to track azirine adsorption/desorption on indoor or biological surfaces .
  • Ecotoxicity Assays : Evaluate biodegradation (OECD 301F) and bioaccumulation potential (log P calculations) .

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